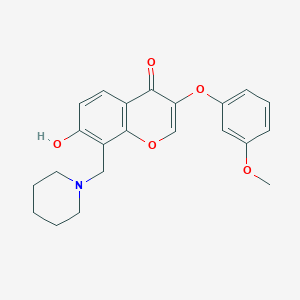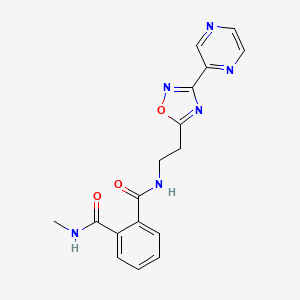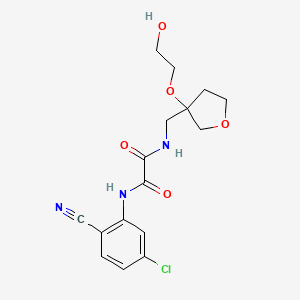![molecular formula C25H22ClN5O3S B2633274 7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-(3-methoxybenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 893788-83-5](/img/structure/B2633274.png)
7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-(3-methoxybenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific reactions used. It’s common to use a variety of organic chemistry techniques, such as condensation reactions, substitutions, and cyclizations .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to analyze the structure of complex organic molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the sulfonyl group might be involved in substitution reactions, while the triazoloquinazolinone ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be measured experimentally or predicted using computational methods .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The compound is involved in the synthesis of novel triazoloquinazolines, contributing to the development of various functionalized [1,2,4]triazoles through unique chemical reactions (Heras et al., 2003).
- It has been used in the synthesis of new 1,2,4-triazole derivatives, demonstrating its versatility in creating compounds with potential antimicrobial activities (Bektaş et al., 2007).
Antimicrobial and Anticancer Activities
- Some derivatives of this compound show promising results in antimicrobial screenings, indicating their potential in developing new antimicrobial agents (M. M. Gineinah, 2001).
- A series of 1,2,4-triazoloquinoline derivatives, to which this compound is related, have been synthesized with significant anticancer activity, particularly against human neuroblastoma and colon carcinoma cell lines (B. N. Reddy et al., 2015).
Potential in Herbicide Development
- Related N-aryl[1,2,4]triazoloquinazoline compounds have shown excellent herbicidal activity, suggesting potential agricultural applications (M. Moran, 2003).
Novel Chemical Transformations
- The compound's derivatives have been involved in unexpected triazinone ring opening reactions, highlighting its role in novel chemical transformations (K. Shikhaliev et al., 2005).
Biological Activity and Molecular Interactions
- This compound is part of a class of molecules with adenosine receptor antagonistic properties, contributing to the understanding of molecular interactions in biological systems (J. Francis et al., 1988).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-chloro-3-(3,4-dimethylphenyl)sulfonyl-N-[(3-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN5O3S/c1-15-7-9-20(11-16(15)2)35(32,33)25-24-28-23(27-14-17-5-4-6-19(12-17)34-3)21-13-18(26)8-10-22(21)31(24)30-29-25/h4-13H,14H2,1-3H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDBODOYXWVHHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NCC5=CC(=CC=C5)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-(3-methoxybenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2633200.png)
![2-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]thiophene](/img/structure/B2633201.png)



![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 1-benzofuran-2-carboxylate](/img/structure/B2633207.png)

![N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenecarboxamide](/img/structure/B2633209.png)

![3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2633214.png)